molecular formula C14H17NO2 B14940131 1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one

1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one

Cat. No.: B14940131
M. Wt: 231.29 g/mol
InChI Key: MBHDNMVESZWODJ-UHFFFAOYSA-N
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Description

1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound features a benzoxazine ring fused with a propenone moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one typically involves the condensation of 2-ethyl-6-methylphenol with an appropriate aldehyde or ketone under acidic or basic conditions The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazine ring

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazine ring or the propenone moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoxazines or propenones.

Scientific Research Applications

1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

  • 1-(2-Methyl-6-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one
  • 1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-buten-1-one

These similar compounds share structural features but differ in their substitution patterns and functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-(2-ethyl-6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one

InChI

InChI=1S/C14H17NO2/c1-4-11-9-15(14(16)5-2)12-8-10(3)6-7-13(12)17-11/h5-8,11H,2,4,9H2,1,3H3

InChI Key

MBHDNMVESZWODJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(C2=C(O1)C=CC(=C2)C)C(=O)C=C

Origin of Product

United States

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